molecular formula C24H29N7O2 B10918505 [1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10918505
M. Wt: 447.5 g/mol
InChI Key: KVRQWZHQBRWXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound featuring a pyrazole and pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of pyrazole derivatives with pyridine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as an antileishmanial and antimalarial agent. Studies have demonstrated its efficacy against Leishmania and Plasmodium species, making it a potential candidate for drug development . Additionally, its molecular structure allows for interactions with specific biological targets, contributing to its pharmacological activity .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

What sets [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H29N7O2/c1-15-21(17(3)28(4)26-15)20-13-19(22-16(2)27-29(5)23(22)25-20)24(32)31-10-8-30(9-11-31)14-18-7-6-12-33-18/h6-7,12-13H,8-11,14H2,1-5H3

InChI Key

KVRQWZHQBRWXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.